3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREQZAHSEPNASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337469 | |
| Record name | 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-07-9 | |
| Record name | 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Oxabicyclo 3.2.0 Hept 6 Ene 2,4 Dione and Its Analogues
Photochemical Cycloaddition Strategies
Photocycloaddition reactions represent a powerful and frequently utilized method for constructing cyclobutane (B1203170) rings, which are characteristic features of the bicyclo[3.2.0]heptane system. nih.govacs.org These light-induced transformations can be performed in both intermolecular and intramolecular fashions.
The direct synthesis of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is achieved via the intermolecular [2+2] photocycloaddition of maleic anhydride (B1165640) with acetylene (B1199291). rsc.org This reaction is a classic example of how photochemical methods can be used to form strained ring systems. Maleic anhydride and its derivatives are attractive starting materials for these syntheses due to their reactivity as electrophiles. rsc.orgresearchgate.net The reaction is typically performed using a photosensitizer, such as acetophenone, under UV irradiation. rsc.orgresearchgate.net
The scope of this reaction extends to various substituted alkynes and alkenes, providing access to a wide range of functionalized cyclobutanes and bicyclic structures. For instance, the photosensitized [2+2] cycloaddition of maleic anhydride with propargyl alcohol yields cis-3-hydroxymethylcyclobut-3-ene-1,2-dicarboxylic anhydride, a direct analogue of the target compound. rsc.orgrsc.org Similarly, reactions with ethylene (B1197577) have been well-documented. rsc.orgresearchgate.net The choice of reactants and reaction conditions, including the photosensitizer and irradiation wavelength, is crucial for controlling the stereochemistry and regiochemistry of the products. rsc.orgacs.org
Table 1: Examples of Intermolecular [2+2] Photocycloadditions with Maleic Anhydride
| Reactant 1 | Reactant 2 | Photosensitizer | Product | Reference |
|---|---|---|---|---|
| Maleic anhydride | Acetylene | Acetophenone | This compound | rsc.org |
| Maleic anhydride | Propargyl alcohol | Acetophenone | cis-3-hydroxymethylcyclobut-3-ene-1,2-dicarboxylic anhydride | rsc.org |
| Maleic anhydride | Allyl alcohol | Acetophenone | 3-Oxabicyclo[3.2.0]heptane derivative | rsc.org |
Intramolecular [2+2] photocycloaddition provides a highly efficient route to fused bicyclic systems, including the bicyclo[3.2.0]heptane core. taltech.eeacs.org This strategy involves irradiating a molecule containing two suitably positioned carbon-carbon double bonds, often an alkene tethered to a cyclic enone. rsc.orgresearchgate.net This approach has been successfully applied to synthesize a variety of complex scaffolds, such as bicyclic piperidones and bridged bicyclic γ-sultams. enamine.netresearchgate.netchemrxiv.org
For example, the intramolecular photocyclization of N-alkenyl cinnamamides can yield bicyclic pyrrolidones and piperidones in excellent yields. researchgate.net The key advantage of the intramolecular approach is the high degree of stereocontrol that can be achieved, often leading to a single major diastereomer. This method is a cornerstone in the synthesis of complex natural products, where precise control of stereochemistry is paramount. rsc.org The use of flow chemistry has further enhanced the efficiency and scalability of these photochemical reactions by ensuring uniform irradiation and controlled reaction times. enamine.netchemrxiv.org
Thermal Routes to Bicyclo[3.2.0]heptane Derivatives
While photochemical methods are prevalent, thermal [2+2] cycloadditions also offer a viable pathway to the bicyclo[3.2.0]heptane skeleton. taltech.ee In some synthetic campaigns, thermal routes have proven more successful than their photochemical counterparts. For instance, in a synthesis targeting the core of the marine diterpenoid bielschowskysin, a thermal [2+2] cycloaddition was ultimately more efficient than the various photochemical strategies that were initially explored. researchgate.net
These reactions often involve the intramolecular cyclization of ketenes, which can be generated in situ. For example, α,β-unsaturated ketenes can undergo intramolecular [2+2] cyclization to produce bicyclo[3.2.0]heptenones. taltech.ee Thermolysis of related heterocyclic systems, such as 2-azabicyclo[3.2.0]hept-2-enes, can also lead to rearrangements that form bicyclic products, although this sometimes involves skeletal shifts rather than a direct cycloaddition. clockss.org
Transition Metal-Catalyzed Approaches to Bicyclic Structures
In addition to light and heat, transition metals can catalyze the formation of bicyclic systems through various mechanisms, offering alternative and often milder reaction conditions.
Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures, including fused bicyclic compounds, through cycloisomerization reactions. nih.govacs.org These reactions typically involve the activation of an alkyne by a gold catalyst, making it susceptible to intramolecular attack by a tethered nucleophile, such as an alkene. frontiersin.org This methodology allows for the atom-economical synthesis of functionalized bicyclic systems from acyclic enyne precursors. acs.org
Gold-catalyzed cycloisomerization of 1,6-enynes, for instance, provides an efficient route to bicyclo[3.2.1]oct-2-ene derivatives. acs.org While not a direct synthesis of the bicyclo[3.2.0] system, these pathways highlight the utility of gold catalysis in forming related bridged and fused ring structures under mild conditions. nih.govscispace.com The reaction pathways can be finely tuned by the choice of ligands and the substitution pattern on the substrate. monash.edu
Cobalt-catalyzed reactions provide another avenue for C-C bond formation and the construction of cyclic scaffolds. thieme-connect.com Reductive coupling reactions, in particular, have been explored for the synthesis of bicyclic compounds. These reactions involve the coupling of two unsaturated partners, such as an alkene and an alkyne, in the presence of a cobalt catalyst and a reducing agent. thieme-connect.comacs.org
In the context of analogues of this compound, a study on cobalt-catalyzed chemo-, regio-, and enantioselective reductive coupling of internal alkynes with cyclobutenes was conducted. acs.org This method successfully produced densely functionalized chiral vinyl cyclobutanes. However, when this compound was tested as the cyclobutene (B1205218) partner under the standard reaction conditions, it failed to yield the desired product. acs.org This finding is significant as it defines the substrate scope and limitations of this particular catalytic system.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Acetophenone |
| Acetylene |
| Allyl alcohol |
| Bicyclo[3.2.0]heptenone |
| cis-3-hydroxymethylcyclobut-3-ene-1,2-dicarboxylic anhydride |
| Ethylene |
| Maleic anhydride |
| Propargyl alcohol |
| 2-azabicyclo[3.2.0]hept-2-ene |
Retrosynthetic Considerations in Bicyclo[3.2.0]hept-6-ene-2,4-dione Synthesis
The synthesis of the bicyclo[3.2.0]heptane framework, the core of this compound and its analogues, is a subject of significant interest in organic synthesis due to its presence in a variety of natural products. A retrosynthetic analysis of this fused ring system reveals several strategic disconnections that guide the design of efficient synthetic routes. The most prominent and widely employed strategy involves a [2+2] cycloaddition to form the four-membered cyclobutane or cyclobutene ring.
The primary retrosynthetic disconnection for the bicyclo[3.2.0]heptane skeleton involves cleaving the two bonds of the cyclobutane ring that form the fusion with the five-membered ring. This approach identifies a cyclopentenone (or a heteroatomic equivalent) and an alkene or alkyne as the precursor fragments. This disconnection directly points to an intermolecular [2+2] cycloaddition as the key forward synthetic step. Photochemical [2+2] cycloaddition is a particularly powerful and well-documented method for constructing this ring system. researchgate.net
For the specific target, This compound , the five-membered ring is a succinic anhydride moiety. A [2+2] cycloaddition disconnection across the C1-C7 and C5-C6 bonds of the cyclobutene ring logically leads to maleic anhydride and an acetylene equivalent as the starting materials. rsc.org This strategy leverages the photochemical reactivity of the carbon-carbon double bond in maleic anhydride.
An alternative and powerful approach, particularly for constructing substituted bicyclo[3.2.0]heptenones, is the intramolecular [2+2] cycloaddition. This strategy involves a single precursor molecule that contains both of the reacting pi systems (an enone and an alkene or alkyne) tethered by a suitable chain. This method can offer high levels of stereocontrol. A key variant of this approach is the intramolecular ketene-alkene cycloaddition. acs.orgscholaris.ca In this process, a ketene (B1206846) is generated in situ from a carboxylic acid derivative, which then undergoes a cycloaddition with a tethered alkene. The thermolysis of 4-allylcyclobutenones, for example, proceeds through an electrocyclic ring opening to a vinylketene intermediate, which then undergoes an intramolecular [2+2] cycloaddition to yield the bicyclo[3.2.0]heptenone core. escholarship.org Similarly, the bicyclization of 3-hydroxy-6-alkenoic acids has been shown to produce bicyclo[3.2.0]hept-3-en-6-ones, proceeding through an unsaturated ketene intermediate. researchgate.net
The following table summarizes the primary retrosynthetic disconnections and the corresponding synthetic strategies for forming the bicyclo[3.2.0]heptane core and its analogues.
| Target Core Structure | Key Disconnection | Synthetic Strategy | Illustrative Precursors |
|---|---|---|---|
| This compound | C1-C7 & C5-C6 | Intermolecular [2+2] Photocycloaddition | Maleic anhydride + Alkyne |
| Bicyclo[3.2.0]hept-2-en-7-one | C1-C7 & C5-C6 | Intramolecular [2+2] Ketene Cycloaddition | 4-Allylcyclobutenone |
| Bicyclo[3.2.0]hept-3-en-6-one | C1-C7 & C5-C6 | Intramolecular [2+2] Ketene Cycloaddition | 3-Hydroxy-6-heptenoic acid derivative |
| 3-Azabicyclo[3.2.0]hept-6-ene-2,4-dione | C1-C7 & C5-C6 | Intermolecular [2+2] Photocycloaddition | Maleimide + Alkyne |
| Functionalized Bicyclo[3.2.0]heptanes | C1-C7 & C5-C6 | Organophotoredox-Catalyzed [2+2] Cycloaddition | Aryl bis-enone derivatives |
While [2+2] cycloaddition remains the most direct and common retrosynthetic approach, other strategies can be envisioned for more complex analogues. For instance, palladium-catalyzed C–H activation and C–C cleavage processes have been reported as a novel disconnection strategy to access bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgnih.gov Furthermore, ring-rearrangement reactions or functional group interconversions on pre-existing bicyclic systems, such as bicyclo[2.2.1]heptene frameworks, represent alternative, albeit less direct, retrosynthetic pathways. The choice of strategy ultimately depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Reactivity and Mechanistic Investigations of 3 Oxabicyclo 3.2.0 Hept 6 Ene 2,4 Dione
Cycloaddition Chemistry of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione
This compound readily participates in various cycloaddition reactions, serving as a dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. rsc.org These reactions are fundamental to its application as a synthetic equivalent for acetylene (B1199291). rsc.orgrsc.org
The compound reacts with a range of dienes in [4+2] cycloaddition reactions. rsc.org The stereochemistry of the resulting adducts is a critical aspect of these transformations. Generally, the reaction proceeds with endo stereoselectivity, which is typical for Diels-Alder reactions involving cyclic dienophiles. However, steric hindrance from bulky dienes can override this preference, leading to the formation of the exo adduct. rsc.orgrsc.org In all documented cases, the sterically favored anti-isomers are formed exclusively. rsc.org
For instance, the reaction with cyclopentadiene (B3395910) yields the expected endo adduct. rsc.org In contrast, reaction with a highly substituted diene like tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one) is presumed to form the exo-adduct due to severe steric clashes that would occur in the endo transition state. rsc.orgrsc.org
Table 1: Representative Diels-Alder Reactions
| Diene | Adduct Stereochemistry |
|---|---|
| Cyclopentadiene | endo |
| Anthracene | endo |
| 1,3-Diphenylisobenzofuran | exo (assumed) |
Data sourced from J. Chem. Soc., Perkin Trans. 1, 1991, 2081-2087. rsc.org
This compound is an effective dipolarophile, reacting with various 1,3-dipoles to form heterocyclic adducts. rsc.org It has been shown to react readily with reagents such as nitrile oxides, diazomethane, and N-benzylideneaniline N-oxide. rsc.org The stereochemical outcome of these reactions is consistent, with the exclusive formation of the sterically favored anti-isomers based on NMR data analysis. rsc.orgrsc.org
Table 2: Representative 1,3-Dipolar Cycloadditions
| 1,3-Dipole | Resulting Adduct Type |
|---|---|
| N-benzylideneaniline N-oxide | Isoxazolidine derivative |
| Nitrile Oxides | Isoxazoline derivative |
Data sourced from J. Chem. Soc., Perkin Trans. 1, 1991, 2081-2087. rsc.org
A primary application of this compound is its function as a stable, solid equivalent for acetylene in cycloaddition reactions. rsc.orgsmolecule.com Acetylene itself is a gas and can be difficult to handle, making a solid surrogate advantageous. The utility of this compound as an acetylene equivalent is realized in a two-step process: initial cycloaddition followed by thermal elimination of maleic anhydride (B1165640). rsc.orgrsc.org The adducts formed in the Diels-Alder or 1,3-dipolar cycloadditions are subjected to pyrolysis, which liberates maleic anhydride and generates the same product that would have been formed if acetylene had reacted directly with the diene or dipole. rsc.org This strategy effectively allows for the introduction of a double bond corresponding to the C≡C unit of acetylene.
Thermal Transformations and Fragmentation Pathways
The cycloadducts derived from this compound are designed to undergo specific thermal fragmentations to yield the desired final products. Flash vacuum pyrolysis (FVP) is the typical method employed for these transformations. rsc.orgsmolecule.com
Upon FVP, the cycloaddition adducts undergo thermal fragmentation through one of two primary pathways. rsc.orgrsc.org
Retro-Cleavage: The adduct can revert to the original reactants. For example, a Diels-Alder adduct can undergo a retro-Diels-Alder reaction, regenerating the diene and this compound.
Loss of Maleic Anhydride: The desired and more common pathway involves the elimination of the stable maleic anhydride molecule. rsc.org This fragmentation results in the formation of products that are formally derived from the cycloaddition of acetylene. rsc.org
The specific pathway taken can depend on the structure of the adduct and the pyrolysis conditions.
The mechanism for the pyrolytic conversion of the cycloadducts into the formal "acetylene cycloadduct" and maleic anhydride has been investigated. The evidence points towards a concerted pathway rather than a stepwise radical mechanism. rsc.orgrsc.org This proposed concerted mechanism suggests a transition state where the bonds are broken and formed simultaneously, which is often energetically favored over a stepwise process involving high-energy radical intermediates. This pathway ensures a clean and predictable fragmentation to yield the desired products derived from the acetylene equivalent. rsc.org
Ring-Opening Reactions of Oxabicyclic Systems
The primary utility of this compound is as a synthetic equivalent of acetylene in cycloaddition reactions. rsc.orgrsc.org After undergoing a cycloaddition, the resulting polycyclic adduct can be induced to undergo a ring-opening reaction, typically through thermal fragmentation. This process, often carried out under flash vacuum pyrolysis (FVP) conditions, involves the elimination of a stable molecule, maleic anhydride, to generate a new product that would have been formally derived from the cycloaddition of acetylene itself. rsc.org
The general mechanism for this fragmentation is a retro-Diels-Alder reaction. The adduct, upon heating, undergoes a concerted cycloreversion, breaking the bonds formed during the initial cycloaddition and extruding the stable maleic anhydride moiety. This strategy provides a powerful method for accessing complex molecular architectures that would be difficult to obtain from the direct reaction with the highly gaseous and difficult-to-handle acetylene.
Two primary pathways are observed during the thermal fragmentation of these adducts:
Loss of Maleic Anhydride: This is the desired and most common pathway, leading to the formation of the formal acetylene cycloadduct.
Retro-Cleavage: In some cases, the adduct can revert to the original starting materials—this compound and the diene or dipole. rsc.org
The choice of pathway is influenced by the nature of the adduct and the specific pyrolysis conditions.
Skeletal Rearrangements within the Bicyclo[3.2.0]hept-6-ene-2,4-dione Framework
This transformation is best exemplified by the flash vacuum pyrolysis of Diels-Alder and 1,3-dipolar cycloaddition adducts. rsc.org Upon heating, these systems undergo a concerted electronic reorganization that results in the extrusion of maleic anhydride and the formation of a new heterocyclic or carbocyclic system. This pyrolytic conversion is proposed to proceed through a concerted pathway rather than a stepwise radical mechanism. rsc.orgrsc.org
The table below summarizes the thermal fragmentation of various adducts derived from this compound, illustrating the resulting skeletal rearrangement.
| Reactant for Cycloaddition | Initial Adduct Structure | Pyrolysis Product (after rearrangement) | Reaction Type |
|---|---|---|---|
| Cyclopentadiene | Tricyclic Diels-Alder Adduct | Norbornadiene | Diels-Alder |
| Anthracene | Polycyclic Diels-Alder Adduct | Dibenzo[b,f]oxepine (via intermediate) | Diels-Alder |
| Benzonitrile oxide | Isoxazoline-fused adduct | 3-Phenylisoxazole | 1,3-Dipolar Cycloaddition |
| Diazomethane | Pyrazoline-fused adduct | Pyrazole | 1,3-Dipolar Cycloaddition |
Chemo-, Regio-, and Stereochemical Control in Reactivity
The reactions of this compound exhibit a high degree of chemo-, regio-, and stereochemical control, particularly in cycloaddition reactions.
Chemoselectivity: The double bond in this compound is the site of reactivity in cycloadditions, leaving the anhydride moiety intact during the initial addition step. The compound has been shown to be unreactive in certain cobalt-catalyzed reductive coupling reactions, indicating that the electronic nature of the bicyclic system is crucial for its reactivity profile.
Stereoselectivity: In both 1,3-dipolar and Diels-Alder cycloadditions, the formation of the sterically favored anti-isomers is exclusively observed. rsc.orgrsc.org This suggests that the incoming reactant approaches the double bond from the face opposite to the anhydride ring, minimizing steric hindrance.
Regio- and Stereoselectivity in Diels-Alder Reactions: For Diels-Alder reactions, the configuration of the adducts is predominantly endo. rsc.org This is consistent with the well-established endo rule, which arises from favorable secondary orbital interactions between the developing π-system of the diene and the unsaturated bonds of the dienophile. However, exceptions exist; for instance, the reaction with highly sterically hindered dienes like tetracyclone is proposed to yield an exo-adduct. rsc.orgrsc.org
The table below provides examples of the stereochemical outcomes in the cycloaddition reactions of this compound.
| Reactant | Reaction Type | Observed Stereochemistry of Adduct | Reference |
|---|---|---|---|
| N-benzylideneaniline N-oxide | 1,3-Dipolar Cycloaddition | anti-isomer formed exclusively | rsc.org |
| Cyclopentadiene | Diels-Alder | endo-adduct | rsc.org |
| Anthracene | Diels-Alder | endo-adduct | rsc.org |
| Tetracyclone | Diels-Alder | exo-adduct (assumed) | rsc.orgrsc.org |
| 1,3-Diphenylisobenzofuran | Diels-Alder | exo-adduct (possible) | rsc.org |
Advanced Applications in Complex Molecule Synthesis
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione as a Synthetic Building Block
The unique structure of this compound, which combines a cyclobutene (B1205218) ring fused to a succinic anhydride (B1165640) moiety, provides a platform for a variety of chemical transformations. It is particularly valued as a stable and reactive equivalent of acetylene (B1199291) in cycloaddition reactions, allowing for the introduction of a four-membered ring into more complex structures.
Construction of Densely Functionalized Cyclobutane (B1203170) Architectures
The primary application of this compound in this context is its participation in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. In these reactions, it serves as a dienophile or dipolarophile, reacting with various dienes and dipoles to generate intricate polycyclic systems containing a cyclobutane ring.
A key feature of these cycloadditions is their high stereoselectivity. The reaction proceeds to form the sterically favored anti-isomers exclusively. rsc.orgresearchgate.net This predictable stereochemical outcome is a significant advantage in the synthesis of complex molecules where precise control of stereochemistry is crucial. Subsequent to the cycloaddition, the anhydride bridge can be cleaved or further modified, and the cyclobutane ring can be functionalized, leading to a diverse array of densely substituted cyclobutane derivatives. mdpi.comnih.gov
For instance, the reaction with cyclopentadiene (B3395910) yields a tricyclic adduct where the stereochemistry is well-defined. This adduct can then undergo further transformations, such as ring-opening of the anhydride, to expose carboxylic acid functionalities, which can be manipulated to introduce additional complexity.
Precursors for Polycyclic Natural Product Scaffolds
The ability to construct complex, stereochemically defined polycyclic systems makes this compound a valuable precursor in the total synthesis of natural products. The bicyclo[3.2.0]heptane framework is a common structural motif in a number of biologically active molecules. bohrium.com
The general strategy involves an initial cycloaddition reaction to establish the core polycyclic skeleton, followed by a series of functional group interconversions and ring modifications to arrive at the natural product target. The inherent functionality of the anhydride and the double bond in the initial adducts provides convenient handles for these subsequent transformations.
Below is a table summarizing the types of cycloaddition reactions this compound undergoes to form precursors for polycyclic systems.
| Diene/Dipole Partner | Reaction Type | Resulting Scaffold | Potential Natural Product Class |
| Cyclopentadiene | Diels-Alder | Tricyclic adduct | Terpenoids, Alkaloids |
| Anthracene | Diels-Alder | Polycyclic aromatic adduct | Steroids, Complex alkaloids |
| Nitrile Oxides | 1,3-Dipolar Cycloaddition | Isoxazoline-fused bicyclo[3.2.0]heptane | Bioactive heterocycles |
| Diazomethane | 1,3-Dipolar Cycloaddition | Pyrazoline-fused bicyclo[3.2.0]heptane | Nitrogen-containing natural products |
This table is generated based on the types of cycloaddition reactions reported for this compound. rsc.orgresearchgate.net
Intermediates in Prostaglandin (B15479496) Analog Synthesis
Prostaglandins are a class of biologically active lipid compounds that contain a cyclopentane (B165970) ring. The synthesis of prostaglandin analogs often relies on key intermediates that possess the requisite stereochemistry on a five-membered ring. Bicyclo[3.2.0]heptan-6-one derivatives are well-established precursors to the critical "Corey lactone," a versatile intermediate in prostaglandin synthesis. researchgate.netnih.gov
While direct synthesis from this compound is not the most common route, a plausible synthetic pathway involves the transformation of the title compound into a suitable bicyclo[3.2.0]heptan-6-one intermediate. This could be achieved through selective reduction of the double bond and one of the carbonyl groups of the anhydride, followed by decarboxylation. The resulting bicyclic ketone can then be subjected to Baeyer-Villiger oxidation to form the key lactone structure necessary for the elaboration of the prostaglandin side chains. researchgate.netnih.gov
The stereochemistry established in the initial bicyclic framework is carried through the synthetic sequence, highlighting the importance of stereocontrolled synthesis of these intermediates.
Strategies for Enantioselective and Diastereoselective Synthesis Utilizing Bicyclic Systems
Achieving high levels of stereocontrol is paramount in the synthesis of complex, biologically active molecules. The rigid bicyclo[3.2.0]heptane framework provides an excellent platform for directing the stereochemical outcome of reactions.
Diastereoselective Synthesis: As previously mentioned, cycloaddition reactions involving this compound exhibit high diastereoselectivity, exclusively forming the sterically favored anti-adducts. rsc.orgresearchgate.net Furthermore, subsequent functionalization of the bicyclic system can also proceed with high diastereocontrol. For example, reductions of ketone functionalities within the bicyclo[3.2.0]heptane skeleton often show a high degree of facial selectivity due to the steric hindrance imposed by the fused ring system. acs.org Palladium-catalyzed reactions have also been developed for the diastereoselective synthesis of functionalized bicyclo[3.2.0]heptane lactones. rsc.orgrsc.org
Enantioselective Synthesis: The synthesis of enantiomerically pure bicyclo[3.2.0]heptane derivatives can be achieved through several strategies. One common approach is the use of chiral auxiliaries. By attaching a chiral auxiliary to the bicyclic system, it is possible to direct the stereochemical course of subsequent reactions. Organophotoredox-catalyzed [2+2] photocycloadditions using chiral oxazolidinones have been shown to produce enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.com
Another powerful strategy is the use of chiral catalysts. Asymmetric catalysis can be employed in the key bond-forming reactions that construct the bicyclic framework or in the functionalization of a pre-existing prochiral bicyclic system. For instance, the desymmetrization of meso anhydrides, including those with a cyclobutane structure, can be achieved with high enantioselectivity using chiral catalysts. mdpi.com While specific examples employing this compound in catalytic enantioselective reactions are not extensively documented, the principles of asymmetric catalysis are broadly applicable to this class of compounds.
The table below summarizes key stereoselective transformations involving bicyclo[3.2.0]heptane systems.
| Reaction Type | Stereochemical Control | Method | Typical Outcome |
| Diels-Alder Cycloaddition | Diastereoselective | Reaction of the title compound with dienes | Exclusive formation of anti-adducts rsc.orgresearchgate.net |
| Ketone Reduction | Diastereoselective | Hydride reduction of bicyclic ketones | High facial selectivity acs.org |
| [2+2] Photocycloaddition | Enantioselective | Organophotoredox catalysis with chiral auxiliaries | Enantioenriched bicyclo[3.2.0]heptanes mdpi.com |
| Anhydride Desymmetrization | Enantioselective | Chiral catalysts | High enantiomeric excess mdpi.com |
Advanced Spectroscopic and Structural Elucidation Studies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and, crucially, the stereochemistry of adducts derived from 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione. rsc.orgsmolecule.com In cycloaddition reactions, such as 1,3-dipolar cycloadditions and Diels-Alder reactions, the formation of multiple stereoisomers is possible. NMR analysis, including ¹H and ¹³C NMR, allows chemists to deduce the relative configuration of these products.
Research has shown that in cycloadditions involving this compound with various reagents like nitrile oxides, diazomethane, and cyclopentadiene (B3395910), the stereochemistry of the resulting adducts can be confidently assigned based on their NMR data. rsc.orgrsc.org A key finding is that in many cases, the sterically favored anti-isomers are formed exclusively. rsc.orgrsc.org For Diels-Alder adducts, the configuration is typically assigned as endo, although exo-structures can be assumed based on steric arguments with bulky reagents. rsc.org
The specific chemical shifts (δ) and coupling constants (J) of the protons in the bicyclic framework provide detailed information about their spatial relationships, allowing for the assignment of stereochemistry. An example of NMR data used for the characterization of a related derivative, 1-(3-Methyl-1-phenyl-2-oxabicyclo[3.2.0]hept-3-en-4-yl)ethanone, is presented below. ccspublishing.org.cn
| Nucleus | Spectrometer Frequency (MHz) | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
|---|---|---|---|
| ¹H | 500 | CDCl₃ | 7.47 (d, J=7.5 Hz, 2H), 7.42 (t, J=7.5 Hz, 2H), 7.33 (t, J=7.5 Hz, 1H), 3.83 (t, J=3.5, 1H), 2.88-2.67 (m, 2H), 2.57-2.41 (m, 1H), 2.36 (s, 3H), 2.17 (s, 3H), 2.13-1.99 (m, 1H) |
| ¹³C | 125 | CDCl₃ | 194.9, 169.1, 140.8, 128.6, 127.9, 124.7, 117.5, 90.9, 49.3, 35.3, 29.5, 24.6, 15.3 |
Table 1: NMR Spectroscopic data for 1-(3-Methyl-1-phenyl-2-oxabicyclo[3.2.0]hept-3-en-4-yl)ethanone. ccspublishing.org.cn
X-ray Crystallographic Analysis for Absolute Configuration Determination
While NMR spectroscopy is powerful for determining relative stereochemistry, X-ray crystallography provides the most definitive method for establishing the absolute configuration of chiral molecules. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of a molecule's structure.
In the study of bicyclo[3.2.0]heptane systems, X-ray crystallography has been crucial for confirming structures and stereochemistry. For instance, in a cobalt-catalyzed asymmetric reductive coupling reaction designed to produce chiral vinyl cyclobutanes, X-ray crystallography was used to determine the absolute stereochemistry of a product, 3r, as (1R,5S,6R). acs.org Although this compound itself was not a suitable substrate under the specific reaction conditions, this analysis demonstrates the power of the technique for assigning the absolute configuration of structurally analogous and densely functionalized chiral cyclobutanes derived from related starting materials. acs.org
Furthermore, in some complex cases involving related bicyclic systems like 8-oxabicyclo[3.2.1]oct-6-ene derivatives, NMR methods have proven ambiguous for the complete determination of relative stereochemistry. researchgate.net In such situations, recourse to X-ray crystallography becomes essential to obtain a definitive structural assignment, highlighting its critical role as a complementary technique to NMR for the unequivocal elucidation of complex molecular architectures. researchgate.net
Computational and Theoretical Chemistry Insights into 3 Oxabicyclo 3.2.0 Hept 6 Ene 2,4 Dione
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. For 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione, DFT studies are particularly valuable in understanding its behavior in cycloaddition reactions and subsequent thermal fragmentations.
The compound is well-regarded as an acetylene (B1199291) equivalent in Diels-Alder and 1,3-dipolar cycloadditions. rsc.org After forming an adduct, it can be subjected to flash vacuum pyrolysis to release maleic anhydride (B1165640), a process that formally corresponds to a retro-Diels-Alder reaction. rsc.org Computational studies on analogous systems suggest that such reactions can proceed through either a concerted or a stepwise mechanism. However, for the pyrolytic conversion of adducts of this compound, a concerted pathway has been proposed over a stepwise radical mechanism. rsc.org
DFT calculations on similar pericyclic reactions, such as the retro-Diels-Alder reaction of bicyclic compounds, help to distinguish between these pathways by locating the transition states and calculating their corresponding activation energies. researchgate.net For a concerted mechanism, a single transition state is found where both bonds are breaking simultaneously, albeit not necessarily to the same extent. In contrast, a stepwise mechanism would involve the formation of a diradical intermediate and would have two separate transition states. The preference for a concerted pathway in the fragmentation of adducts of this compound is consistent with the principles of orbital symmetry conservation for pericyclic reactions. rsc.orgmsu.edu
Exploration of Transition States and Energy Barriers in Transformations
The exploration of transition states and their associated energy barriers is fundamental to understanding the kinetics and feasibility of chemical transformations. For reactions involving this compound, such as its formation via a [2+2] photocycloaddition or its participation in cycloadditions and subsequent retro-reactions, computational methods are essential for characterizing these transient structures.
The formation of the bicyclo[3.2.0]heptane skeleton itself often arises from [2+2] photocycloaddition reactions. bris.ac.uk Theoretical investigations of these reactions involve locating the transition state structures on the potential energy surface. The geometry of the transition state provides crucial information about the degree of bond formation and breaking, and the synchronicity of the reaction.
Below is an illustrative data table showing typical activation energies calculated with DFT for related pericyclic reactions, which can serve as a proxy for the types of energy barriers expected for transformations involving this compound.
| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Retro-Diels-Alder | Bicyclo[2.2.1]heptadiene | B3LYP | ~45-50 |
| [2+2] Cycloaddition | Ethene + Ethene | CASPT2 | ~50-60 |
| researchgate.net Sigmatropic Rearrangement | Bicyclo[3.2.0]hept-2-ene | B3LYP | ~40-45 |
Electronic Structure and Reactivity Predictions
The electronic structure of this compound is key to its reactivity. Computational methods, particularly Frontier Molecular Orbital (FMO) theory, are instrumental in predicting how this molecule will behave in various chemical reactions. bhu.ac.inresearchgate.net FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.
The strained cyclobutene (B1205218) ring fused to the anhydride moiety significantly influences the molecule's electronic properties. The electron-withdrawing nature of the anhydride group lowers the energy of the LUMO, making this compound a good dienophile in Diels-Alder reactions. The energy gap between its LUMO and the HOMO of a potential diene partner will dictate the reaction's facility. A smaller energy gap generally corresponds to a more favorable interaction and a faster reaction rate.
DFT calculations can provide quantitative data on the energies of these frontier orbitals, as well as other electronic descriptors like molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule. The MEP would show negative potential (red/yellow) around the carbonyl oxygens, indicating sites susceptible to electrophilic attack, and positive potential (blue) in other regions.
The following table provides hypothetical, yet representative, FMO energy values and reactivity indices for a dienophile like this compound, as would be determined by DFT calculations.
| Parameter | Calculated Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -8.5 | Indicates moderate electron-donating ability. |
| LUMO Energy | -1.2 | Indicates strong electron-accepting ability (good dienophile). |
| HOMO-LUMO Gap | 7.3 | A relatively large gap, suggesting high kinetic stability but reactivity towards species with high-energy HOMOs. |
| Electrophilicity Index (ω) | ~2.5 | Classifies the molecule as a strong electrophile. |
These computational insights are invaluable for rationalizing the observed reactivity of this compound and for predicting its behavior in new, unexplored chemical transformations.
Future Perspectives and Emerging Research Avenues
Untapped Synthetic Potential and Methodological Innovations
The unique reactivity of 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione, also known as cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640), positions it as a versatile building block in organic synthesis. rsc.orgrsc.org While its application as an acetylene (B1199291) equivalent is established, significant potential remains for developing new synthetic strategies and refining existing ones.
Exploiting Cycloaddition Chemistry:
The compound readily participates in both Diels-Alder and 1,3-dipolar cycloadditions. rsc.orgrsc.org A key feature of this chemistry is the subsequent thermal fragmentation of the adducts. Through flash vacuum pyrolysis, these adducts can eliminate maleic anhydride to yield products that are formally derived from a reaction with acetylene. rsc.orgrsc.org This two-step sequence offers a controlled method for introducing an acetylene moiety. Future work could expand the scope of dienes, 1,3-dipoles, and other reaction partners to generate a wider array of complex molecular architectures. The stereochemistry of these additions, which exclusively forms the sterically favored anti-isomers, provides a predictable platform for stereoselective synthesis. rsc.orgrsc.org
| Reaction Type | Reagent Examples | Key Feature |
| Diels-Alder Cycloaddition | Cyclopentadiene (B3395910), Anthracene, Tetracyclone | Acts as an acetylene equivalent following pyrolysis. rsc.orgrsc.org |
| 1,3-Dipolar Cycloaddition | Nitrile oxides, Diazomethane | Provides access to novel heterocyclic systems. rsc.orgrsc.org |
Innovations in Synthesis of the Bicyclic Core:
The synthesis of the bicyclo[3.2.0]heptane framework, the core of the title compound, is an active area of research. Photochemical [2+2] cycloadditions are a primary method for constructing this ring system. acs.org Methodological innovations are focused on improving the efficiency and selectivity of these reactions.
Catalysis: The use of copper(I) catalysts in intramolecular [2+2] photocycloadditions has emerged as a strategy to control the diastereoselectivity of the ring formation, leading to specific cis-fused products. acs.orgtaltech.ee
Enzymatic Reactions: Biocatalysis offers a green chemistry approach. The oxidation of related bicyclo[3.2.0]hept-2-en-6-one substrates using Baeyer-Villiger monooxygenases (BVMOs) points toward the potential for enzymatic transformations on this class of compounds, which could be used to create novel lactones with high enantioselectivity. acs.org
Precursor Development: Research into novel precursors and reaction pathways, such as the intramolecular cyclization of α,β-unsaturated ketenes, is expanding the toolkit for synthesizing substituted bicyclo[3.2.0]heptane derivatives. taltech.ee
The untapped potential lies in using the strained cyclobutane (B1203170) ring for controlled ring-opening reactions, which could lead to highly functionalized and stereochemically rich cyclopentane (B165970) derivatives, a common motif in natural products.
Interdisciplinary Research Directions and Theoretical Advancements
The structural motifs accessible from this compound and its derivatives are relevant to fields beyond traditional organic synthesis, particularly in medicinal chemistry and materials science.
Medicinal Chemistry and Chemical Biology:
The bicyclo[3.2.0]heptane skeleton is a key structural feature in numerous biologically active natural products and pharmaceutical compounds. taltech.eeunive.it
Nucleoside Analogues: Derivatives of the 3-oxabicyclo[3.2.0]heptane system are being investigated as substitutes for the sugar moiety in nucleosides. taltech.ee This research aims to develop novel antiviral agents, with a particular focus on anti-HIV therapeutics. taltech.ee Further investigation is needed to optimize the synthesis of these analogues. unive.it
Scaffolds for Drug Discovery: The rigid, three-dimensional structure of the bicyclo[3.2.0]heptane core makes it an attractive scaffold for designing new drugs. taltech.eeresearchgate.net For instance, azabicyclo[3.2.0]heptane skeletons have been attached to known antibacterial agents to enhance their activity against gram-positive bacteria. taltech.ee
Theoretical and Computational Insights:
Advancements in theoretical chemistry are providing deeper insights into the reactivity and properties of the bicyclo[3.2.0]heptane system, guiding synthetic efforts.
Frontier Molecular Orbital (FMO) Analysis: Computational studies employing FMO theory are used to explain and predict the high regio- and diastereoselectivity observed in cycloaddition reactions. By analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, chemists can better understand why certain reaction pathways and stereochemical outcomes are favored.
Reaction Pathway Modeling: A concerted pathway, rather than a stepwise radical mechanism, has been proposed for the pyrolytic conversion of its cycloaddition adducts into the formal acetylene products. rsc.orgrsc.org Further computational modeling could validate this mechanism and help optimize reaction conditions to improve yields and minimize side products.
Future interdisciplinary research may also explore the use of this compound as a monomer in ring-opening polymerization to create novel polymers with unique thermal and mechanical properties, although this remains a speculative avenue.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via enzymatic Baeyer-Villiger oxidation of rac-bicyclo[3.2.0]hept-2-en-6-one using flavoprotein monooxygenases (BVMOs) such as BVMOAf1 or CbFMO. Reaction optimization includes controlling cofactors (NADPH yields higher conversion than NADH) and temperatures (e.g., 17°C for CbFMO activity) . Retro Diels-Alder reactions of 7-oxabicyclo[2.2.1]hept-5-ene derivatives also serve as precursors, with structural confirmation via ¹H NMR and quantum mechanical calculations .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology : Key techniques include:
- GC-MS : To resolve enantiomeric products (e.g., 2-oxabicyclo[3.3.0]oct-6-en-3-one and 3-oxabicyclo[3.3.0]oct-6-en-2-one) using chiral columns .
- ¹H/¹³C NMR : For structural elucidation, particularly distinguishing lactone isomers and regioselectivity patterns .
- Melting Point Analysis : Confirms purity (reported range: 58–62°C) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use local exhaust systems to avoid inhalation of vapors or dust .
- Personal Protective Equipment (PPE) : Chemical-resistant gloves and eye protection are mandatory .
- Storage : Keep in a dry, inert atmosphere (e.g., argon) to prevent moisture-induced decomposition . Avoid contact with strong oxidizers, acids, or bases .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during Baeyer-Villiger oxidations involving this compound?
- Methodology : Use chiral GC analysis to differentiate between "normal" (2-oxa) and "abnormal" (3-oxa) lactone products. For example, CbFMO produces (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (80% ee) and (1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one (99% ee). Cross-validate results with control enzymes like TmCHMO to confirm selectivity trends .
Q. What role do flavoprotein monooxygenases play in the biocatalytic transformation of this compound, and how can their activity be optimized?
- Methodology : BVMOs catalyze stereoselective oxidations. Optimize by:
- Cofactor Engineering : NADPH enhances conversion rates compared to NADH .
- Temperature Modulation : Lower temperatures (e.g., 17°C) improve enzyme stability and product yield .
- Substrate Engineering : Modify bicyclic ketone precursors to alter lactone product distributions .
Q. What computational approaches are employed to predict the reactivity and stability of this compound under varying conditions?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in retro Diels-Alder reactions .
- Thermodynamic Simulations : Model decomposition pathways under moisture or thermal stress, identifying CO and CO₂ as primary hazardous byproducts .
Q. How does the compound's stability profile affect experimental design in prolonged reactions?
- Methodology :
- Moisture Control : Conduct reactions under anhydrous conditions (e.g., glovebox) to prevent hydrolysis .
- Inert Atmosphere : Use argon or nitrogen to minimize oxidation during storage .
- Real-Time Monitoring : Employ in-situ FTIR or HPLC to detect early degradation signs .
Q. What strategies are effective in synthesizing and characterizing metal complexes derived from this compound for antibacterial applications?
- Methodology :
- Coordination Chemistry : React with transition metals (e.g., Cr(III)) under controlled pH to form complexes, as demonstrated with analogous bicyclic β-lactams .
- Antibacterial Assays : Use disk diffusion or microbroth dilution methods to evaluate efficacy against Gram-positive/negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
